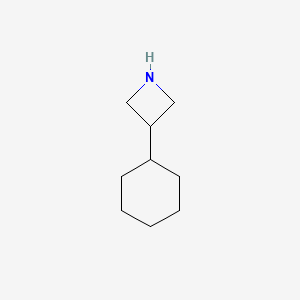

3-Cyclohexylazetidine

説明

3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a cyclohexyl group. Its hydrochloride form (CAS 7606-38-4) has a molecular formula of C₉H₁₈ClN and a purity of 98% .

特性

分子式 |

C9H17N |

|---|---|

分子量 |

139.24 g/mol |

IUPAC名 |

3-cyclohexylazetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2 |

InChIキー |

MTKFRSYJQSSPBJ-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C2CNC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclohexylazetidine, often involves cyclization reactions. One common method is the intramolecular cyclization of amino alcohols or amino halides. For instance, the cyclization of 3-cyclohexyl-1-aminopropanol under acidic conditions can yield 3-Cyclohexylazetidine .

Industrial Production Methods: Industrial production of 3-Cyclohexylazetidine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

化学反応の分析

Types of Reactions: 3-Cyclohexylazetidine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert 3-Cyclohexylazetidine into corresponding oxides or ketones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

科学的研究の応用

3-Cyclohexylazetidine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Cyclohexylazetidine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, certain derivatives may inhibit enzymes or receptors involved in disease processes .

類似化合物との比較

Table 1: Comparative Data for 3-Cyclohexylazetidine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Cyclohexylazetidine hydrochloride | 7606-38-4 | C₉H₁₈ClN | 183.7 | Azetidine, Cyclohexyl |

| 3-Cyclopropyl-3-fluoroazetidine HCl | 936548-77-5 | Not provided | 151.61 | Azetidine, Cyclopropyl, Fluorine |

| 3-(Azetidin-3-yl)cyclohexanecarboxylic acid | 910442-39-6 | C₁₀H₁₇NO₂ | 183.25 | Azetidine, Carboxylic acid |

| N-Cyclohexyl 3-fluorobenzamide | 2267-94-9 | C₁₃H₁₆FNO | 221.27 | Benzamide, Fluorine |

生物活性

3-Cyclohexylazetidine is a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 3-cyclohexylazetidine, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of 3-Cyclohexylazetidine

The synthesis of 3-cyclohexylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have facilitated the efficient production of azetidines, including those with cyclohexyl substituents. For instance, azetidines can be synthesized through ring-closing reactions involving amines and carbonyl compounds, leveraging the inherent ring strain that characterizes these compounds to promote reactivity .

The biological activity of 3-cyclohexylazetidine has been primarily investigated in the context of its interaction with various biological targets. Notably, studies have shown that azetidine derivatives can act as inhibitors of specific signaling pathways, such as the STAT3 pathway, which is implicated in cancer progression. Research indicates that modifications to the azetidine structure can enhance potency and selectivity against target proteins .

Pharmacological Properties

The pharmacological profile of 3-cyclohexylazetidine includes:

- Antitumor Activity : In vitro studies have demonstrated that certain azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 3-cyclohexylazetidine showed IC50 values in the micromolar range against breast cancer cells .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that azetidines may offer neuroprotective benefits, although this area requires further exploration.

Case Studies

Several case studies have highlighted the efficacy of 3-cyclohexylazetidine derivatives in different therapeutic contexts:

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects of a novel 3-cyclohexylazetidine derivative on MDA-MB-231 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Findings : The compound exhibited an EC50 value of approximately 2.0 μM, indicating potent antitumor activity .

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of a modified azetidine derivative in a murine model of inflammation.

- Methodology : The derivative was administered to mice subjected to an inflammatory stimulus, and levels of pro-inflammatory cytokines were measured.

- Findings : Significant reductions in cytokine levels were observed, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。